molecular formula C21H13N3O B6341601 5-Benzoyl-2-(3-cyanophenyl)benzimidazole CAS No. 1858251-00-9

5-Benzoyl-2-(3-cyanophenyl)benzimidazole

Cat. No. B6341601
CAS RN: 1858251-00-9
M. Wt: 323.3 g/mol
InChI Key: SMWCUIAUNWFRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzoyl-2-(3-cyanophenyl)benzimidazole is a unique chemical compound with the empirical formula C21H13N3O . It is a solid substance and is part of a class of heterocyclic, aromatic compounds known as benzimidazoles .


Synthesis Analysis

Benzimidazoles, including this compound, can be synthesized through a simple process with high yield and efficiency . The synthesis typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . For example, ortho-phenylenediamines can react with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered benzene ring fused to a five-membered imidazole moiety . The SMILES string representation of the molecule is O=C(C1=CC=CC=C1)C2=CC=C(NC(C3=CC=C(C#N)C=C3)=N4)C4=C2 .


Chemical Reactions Analysis

Benzimidazoles, including this compound, are known to interfere with carbohydrate metabolism and inhibit the polymerization of microtubules . This mechanism of action is due to the benzimidazole’s ability to bind to the colchicine-sensitive site of tubulin .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 323.35 and its CAS Number is 1192541-69-7 .

Scientific Research Applications

5-B2C3PBI has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of substitution on the reactivity of benzimidazoles. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. Other studies have focused on its potential as an antioxidant and as an inhibitor of the enzyme lipoxygenase, which is involved in inflammation.

Mechanism of Action

The mechanism of action of 5-B2C3PBI is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. It is also believed to act as an antioxidant and as an inhibitor of the enzyme lipoxygenase, which is involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-B2C3PBI are not fully understood. However, it has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been studied for its potential as an antioxidant and as an inhibitor of the enzyme lipoxygenase, which is involved in inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-B2C3PBI in lab experiments is that it is a relatively simple compound to synthesize. It can be synthesized using a variety of techniques, and the reaction is relatively easy to control. The main limitation is that the mechanism of action and biochemical and physiological effects of 5-B2C3PBI are not fully understood.

Future Directions

There are numerous potential future directions for the study of 5-B2C3PBI. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It could also be studied for its potential as an inhibitor of other enzymes and its potential as an antioxidant. Additionally, further research could be done to explore the effects of substitutions on the reactivity of benzimidazoles.

Synthesis Methods

5-B2C3PBI can be synthesized using a variety of techniques. One method involves the reaction of 5-bromobenzoyl chloride with 3-cyanophenylbenzimidazole in the presence of a base such as sodium carbonate. This reaction leads to the formation of 5-B2C3PBI and sodium bromide as a byproduct. Another method involves the reaction of 5-chlorobenzoyl chloride with 3-cyanophenylbenzimidazole in the presence of a base such as sodium hydroxide. This reaction produces 5-B2C3PBI and sodium chloride as a byproduct.

Safety and Hazards

The safety information available for 5-Benzoyl-2-(3-cyanophenyl)benzimidazole indicates that it has been classified as Acute Tox. 4 Oral - Aquatic Chronic 4 . The GHS07 pictogram is associated with it, and the hazard statements include H302 - H413 .

properties

IUPAC Name

3-(6-benzoyl-1H-benzimidazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O/c22-13-14-5-4-8-17(11-14)21-23-18-10-9-16(12-19(18)24-21)20(25)15-6-2-1-3-7-15/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWCUIAUNWFRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.